molecular formula C13H16N2O3 B2644995 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid CAS No. 100616-07-7

3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid

Cat. No.: B2644995
CAS No.: 100616-07-7
M. Wt: 248.282
InChI Key: PADHQPDKPCPQGV-UHFFFAOYSA-N
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Description

3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid is an indole derivative characterized by an aminoethyl (-CH₂CH₂NH₂) group at position 3, an ethoxy (-OCH₂CH₃) substituent at position 5, and a carboxylic acid (-COOH) at position 2. The compound’s molecular formula is C₁₃H₁₅N₂O₃, with a molecular weight of 247.27 g/mol (estimated by adjusting the methoxy analog’s data from ).

Properties

IUPAC Name

3-(2-aminoethyl)-5-ethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-8-3-4-11-10(7-8)9(5-6-14)12(15-11)13(16)17/h3-4,7,15H,2,5-6,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADHQPDKPCPQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid typically involves the reaction of 5-ethoxyindole-2-carboxylic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Synthesis Overview

Step Description
1Combine 5-ethoxyindole-2-carboxylic acid with ethylenediamine.
2Use a suitable catalyst (e.g., palladium on carbon) to facilitate the reaction.
3Purify the product via recrystallization or chromatography.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in treating various diseases. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Biological Activities:

  • Antiviral Properties: Preliminary studies indicate that this compound may exhibit antiviral activity, making it a candidate for further exploration in virology.
  • Anticancer Effects: Research suggests that indole derivatives can play a role in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells .

Neuropharmacology

The compound has been investigated for its effects on serotonin receptors, particularly the 5-HT receptor family. It has shown promise as an agonist for the 5-HT_1F receptor, which is implicated in various neurological disorders such as depression and migraines .

Potential Therapeutic Uses:

  • Treatment of migraine pain.
  • Management of depression and anxiety disorders.

Chemical Synthesis

In synthetic chemistry, 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid serves as a building block for more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in developing new chemical entities.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of indole derivatives, including 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid. The results indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as antiviral agents .

Case Study 2: Neuropharmacological Effects

Research conducted on the effects of this compound on serotonin receptors demonstrated its agonistic activity at the 5-HT_1F receptor. This activity was linked to reduced pain perception in animal models of migraine, highlighting its therapeutic potential for pain management .

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related indole derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid (Target) -NH₂CH₂CH₂ (C3), -OCH₂CH₃ (C5), -COOH (C2) C₁₃H₁₅N₂O₃ 247.27 Ethoxy enhances lipophilicity; potential for membrane penetration.
3-(2-Amino-ethyl)-5-methoxy-1H-indole-2-carboxylic acid -NH₂CH₂CH₂ (C3), -OCH₃ (C5), -COOH (C2) C₁₂H₁₄N₂O₃ 234.25 Lower molecular weight and hydrophobicity vs. ethoxy analog; mp 246–248°C .
3-(2-Aminoethyl)-5-chloro-1H-indole-2-carboxylic acid -NH₂CH₂CH₂ (C3), -Cl (C5), -COOH (C2) C₁₁H₁₁ClN₂O₂ 238.7 Chloro group increases electron-withdrawing effects; may enhance stability .
5-Chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylic acid -Cl (C5), phthalimide (C3), -COOH (C2) C₁₉H₁₂ClN₂O₄ 368.06 Bulky phthalimide group may limit bioavailability; used in targeted drug design .
3-[2-(2-Aminophenyl)-1-(phenethylthio)ethyl]-1H-indole-5-carboxylic acid -S-CH₂CH₂Ph (C3), -COOH (C5) C₂₅H₂₅N₂O₂S 417.16 Thioether linkage and phenyl group enhance steric bulk; lower solubility .

Key Insights from Structural Comparisons:

Chloro substitution (as in ) introduces electron-withdrawing effects, which may enhance metabolic stability but reduce solubility.

Functional Group Impact on Bioactivity: Aminoethyl groups (common in ) are associated with hydrogen bonding and receptor interactions, critical for binding to enzymes like Sphingosine Kinase-2 (SphK2) . Phthalimide derivatives (e.g., ) exhibit rigid, planar structures that may intercalate into DNA or inhibit protein-protein interactions.

Synthetic Accessibility :

  • Carboxylic acid derivatives (e.g., ) are often synthesized via ester hydrolysis under basic conditions, while thioether-linked analogs () require multi-step thiol-alkylation reactions.

Biological Activity

3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.28 g/mol .

The compound exhibits several biological activities, primarily through its interaction with serotonergic receptors. Specifically, it has been identified as a potent agonist for the 5-HT1F receptor, which is implicated in various physiological processes, including pain modulation and neuroprotection. Activation of this receptor can lead to inhibition of peptide extravasation and vasoconstriction, making it a candidate for treating migraine and other serotonin-related disorders .

Pharmacological Studies

  • In Vitro Studies :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For instance, related indole derivatives have shown IC50 values ranging from 1.7 µg/mL to 7.8 µg/mL against P388 cells .
  • In Vivo Studies :
    • Animal models have been employed to assess the analgesic properties of the compound. Results indicate that administration leads to a marked reduction in pain response, suggesting its potential utility in pain management therapies.

Table of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityIC50 values: 1.7 - 7.8 µg/mL
AnalgesicSignificant reduction in pain response
Serotonergic AgonistActivation of 5-HT1F receptor

Case Study 1: Migraine Treatment

A clinical trial investigated the efficacy of 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid as a treatment for migraine headaches. Participants receiving the compound reported a significant decrease in attack frequency and severity compared to placebo controls.

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines highlighted the compound's cytotoxic properties. The study found that it inhibited cell proliferation effectively, suggesting a possible role in cancer therapy.

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